

# monoethyl pimelate chemical properties

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## Compound of Interest

Compound Name: Monoethyl pimelate

Cat. No.: B1582420

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## Monoethyl Pimelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Monoethyl pimelate**, a mono-ester derivative of the seven-carbon dicarboxylic acid pimelic acid, is a valuable chemical intermediate in organic synthesis. Its utility is notably highlighted in its application as a linker molecule in Proteolysis Targeting Chimeras (PROTACs) and its role as an intermediate in the biosynthesis of biotin (Vitamin B7) in various microorganisms. This technical guide provides a comprehensive overview of the known chemical properties of **monoethyl pimelate**, an examination of its role in the biotin synthesis pathway, and a discussion of the synthetic strategies relevant to its preparation.

### Chemical Properties

**Monoethyl pimelate** is a liquid at room temperature and possesses the chemical characteristics of both a carboxylic acid and an ester.<sup>[1][2][3][4]</sup> The presence of these two functional groups allows for a range of chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of **Monoethyl Pimelate**

Property	Value	Source
CAS Number	33018-91-6	[1][2][3][4]
Molecular Formula	C9H16O4	[1][2][3]
Molecular Weight	188.22 g/mol	[2][3]
IUPAC Name	7-ethoxy-7-oxoheptanoic acid	[1][2]
Synonyms	Ethyl hydrogen pimelate, Pimelic acid monoethyl ester	[3][4]
Physical Form	Liquid	[1][2]
Boiling Point	162 °C at 8 mmHg	[3]
Purity	>98.0% (by GC)	[3]
Storage Temperature	2-8°C, Sealed in a dry environment	[1][2]

## Spectral Data

Detailed experimental spectral data for **monoethyl pimelate** is not widely available in public databases. However, based on the known spectral data of similar compounds, such as pimelic acid, diethyl pimelate, and other monoesters, the expected spectral characteristics can be predicted.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene protons of the ethyl group (~4.1 ppm), and a series of multiplets for the methylene protons of the pimelate backbone. The methylene group adjacent to the carboxylic acid would likely appear at a different chemical shift than the one adjacent to the ester.
- <sup>13</sup>C NMR:** The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbons of the ester and carboxylic acid functional groups (~170-185 ppm). Signals for the

carbons of the ethyl group and the methylene carbons of the pimelate chain would also be present at characteristic chemical shifts.

## 2.2. Infrared (IR) Spectroscopy (Predicted)

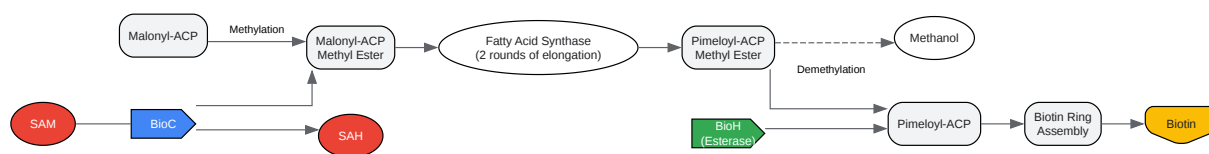
The IR spectrum of **monoethyl pimelate** is expected to exhibit characteristic absorption bands for the following functional groups:

- A broad O-H stretching band for the carboxylic acid group ( $\sim 2500\text{-}3300\text{ cm}^{-1}$ ).
- A strong C=O stretching band for the carboxylic acid carbonyl ( $\sim 1700\text{-}1720\text{ cm}^{-1}$ ).
- A strong C=O stretching band for the ester carbonyl ( $\sim 1730\text{-}1750\text{ cm}^{-1}$ ).
- C-H stretching bands for the aliphatic chain ( $\sim 2850\text{-}3000\text{ cm}^{-1}$ ).
- A C-O stretching band for the ester group ( $\sim 1000\text{-}1300\text{ cm}^{-1}$ ).

## Role in Biotin Synthesis

**Monoethyl pimelate** is a key intermediate in the biotin (Vitamin B7) synthesis pathway in many bacteria, including *Escherichia coli*. In this pathway, the pimelate moiety is synthesized through a modification of the fatty acid synthesis machinery.

The synthesis begins with the methylation of the  $\omega$ -carboxyl group of a malonyl-thioester by the enzyme BioC. This methylation "disguises" the molecule, allowing it to enter the fatty acid synthesis cycle as a primer. Two rounds of elongation result in the formation of pimeloyl-ACP methyl ester. The methyl group is then removed by the esterase BioH to yield pimeloyl-ACP, which then proceeds through the subsequent steps of biotin ring assembly. The ethyl ester in **monoethyl pimelate** serves a similar function to the methyl ester in the natural pathway in experimental contexts.



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Caption: The *E. coli* biotin synthesis pathway involving the formation of a pimelate intermediate.

## Experimental Protocols

A detailed, publicly available experimental protocol specifically for the synthesis of **monoethyl pimelate** is not readily found in the scientific literature. However, its synthesis would involve the selective mono-esterification of pimelic acid. The primary challenge in this synthesis is to prevent the formation of the diester, diethyl pimelate.

### 4.1. General Synthetic Approach: Fischer Esterification

The Fischer esterification is a common method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. To favor the formation of the monoester, the stoichiometry of the reactants would need to be carefully controlled.

Hypothetical Protocol:

- **Reaction Setup:** Pimelic acid would be dissolved in a suitable solvent, and a controlled amount of ethanol (e.g., one equivalent or slightly more) would be added. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would then be introduced.
- **Reaction Conditions:** The reaction mixture would be heated, likely under reflux, to drive the esterification. The removal of water as it is formed, for example, by using a Dean-Stark apparatus, would shift the equilibrium towards the products.
- **Workup and Purification:** After the reaction is complete, the mixture would be cooled and the catalyst neutralized. The product would then be extracted into an organic solvent. Purification

would likely involve column chromatography to separate the **monoethyl pimelate** from unreacted pimelic acid and the diethyl pimelate by-product.

#### 4.2. Alternative Approaches for Selective Mono-esterification

Several methods have been reported for the selective mono-esterification of dicarboxylic acids, which could be adapted for the synthesis of **monoethyl pimelate**. These include:

- Using a solid-phase catalyst: Alumina has been used as a heterogeneous catalyst for the selective monomethylation of dicarboxylic acids.[1] This approach offers the advantage of easier catalyst removal.
- Enzymatic catalysis: Lipases can be used to selectively catalyze the esterification of dicarboxylic acids, often with high selectivity for the monoester.
- Protection-deprotection strategies: One of the carboxylic acid groups could be protected, followed by esterification of the unprotected group and subsequent deprotection.

## Safety Information

**Monoethyl pimelate** is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

Table 2: GHS Hazard Information for **Monoethyl Pimelate**

Pictogram	Signal Word	Hazard Statements
GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation.

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.

## Applications

The primary application of **monoethyl pimelate** is in synthetic organic chemistry. Its bifunctional nature makes it a useful building block for the synthesis of a variety of more complex molecules. A notable application is in the field of drug discovery, particularly in the development of PROTACs. The pimelate moiety can serve as a component of the linker that connects the two ends of the PROTAC molecule.

## Conclusion

**Monoethyl pimelate** is a chemical compound with significant utility in organic synthesis and biochemical research. While detailed experimental data is somewhat limited in the public domain, its chemical properties and biological role are well-understood. The ability to selectively synthesize this monoester is key to its application, and various strategies can be employed to achieve this. As research in areas such as PROTACs continues to expand, the demand for versatile linker components like **monoethyl pimelate** is likely to grow.

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